molecular formula C14H23NO3 B2429975 tert-butyl N-[(1R,4Z,8S)-8-formylcyclooct-4-en-1-yl]carbamate CAS No. 1335031-99-6

tert-butyl N-[(1R,4Z,8S)-8-formylcyclooct-4-en-1-yl]carbamate

Cat. No. B2429975
CAS RN: 1335031-99-6
M. Wt: 253.342
InChI Key: MQWFDBUONPZNGK-XLMCQVRKSA-N
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Description

Tert-butyl N-[(1R,4Z,8S)-8-formylcyclooct-4-en-1-yl]carbamate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also referred to as TBC and is synthesized using various methods.

Scientific Research Applications

Synthesis and Characterization of tert-butyl N-[(1R,4Z,8S)-8-formylcyclooct-4-en-1-yl]carbamate

  • Enantioselective Synthesis Applications The compound has been identified as a crucial intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. This highlights its potential in the synthesis of structurally complex molecules, particularly in the field of nucleotide analogues (Ober, Marsch, Harms, & Carell, 2004).

  • Crystallographic Studies Crystallographic analysis of similar tert-butyl carbamate derivatives has provided insights into the molecular structure and interactions of these compounds. Such studies are vital for understanding the physical and chemical properties of the compound, which can be leveraged in various scientific applications (Kant, Singh, & Agarwal, 2015).

  • Organic Synthesis Building Blocks Research has shown the efficacy of tert-butyl carbamate derivatives in undergoing metalation and reacting efficiently with various electrophiles. This property renders them as valuable building blocks in organic synthesis (Sieburth, Somers, & O'hare, 1996).

  • Chemical Transformations The compound's derivatives have been explored for their role in chemical transformations, particularly in the creation of N-(Boc)-protected nitrones, a class of compounds with significant applications in organic chemistry (Guinchard, Vallée, & Denis, 2005).

Mechanism of Action

Target of Action

It’s known that this compound is used in scientific research, particularly in organic synthesis and drug discovery.

Mode of Action

It’s known that tert-butyl carbamate is used in palladium-catalyzed synthesis of n-boc-protected anilines . This suggests that the compound may interact with its targets through a palladium-catalyzed reaction mechanism.

Biochemical Pathways

Given its use in organic synthesis and drug discovery, it’s likely that this compound could affect a variety of biochemical pathways depending on the context of its use.

Result of Action

Given its use in organic synthesis and drug discovery, it’s likely that this compound could have a variety of effects depending on the context of its use.

properties

IUPAC Name

tert-butyl N-[(1R,4Z,8S)-8-formylcyclooct-4-en-1-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-12-9-7-5-4-6-8-11(12)10-16/h4-5,10-12H,6-9H2,1-3H3,(H,15,17)/b5-4-/t11-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWFDBUONPZNGK-XLMCQVRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC=CCCC1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC/C=C\CC[C@@H]1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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